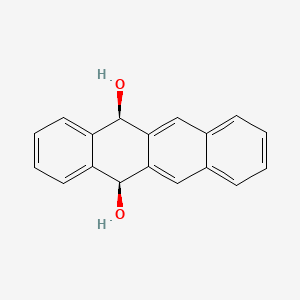
Triplutonium aluminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triplutonium aluminium would likely involve the reaction of plutonium and aluminium under controlled conditions. One possible method could be the direct combination of plutonium and aluminium metals at high temperatures in an inert atmosphere to prevent oxidation. Another approach might involve the use of chemical vapor deposition techniques to deposit thin films of this compound on a substrate.
Industrial Production Methods
Industrial production of this compound would require specialized facilities capable of handling radioactive materials like plutonium. The process would involve stringent safety protocols to protect workers and the environment from radiation exposure. Advanced metallurgical techniques, such as arc melting or powder metallurgy, could be employed to produce bulk quantities of the compound.
化学反应分析
Types of Reactions
Triplutonium aluminium would likely undergo various types of chemical reactions, including:
Oxidation: Reacting with oxygen to form oxides.
Reduction: Reacting with reducing agents to form lower oxidation states.
Substitution: Replacing one element or group with another in a chemical reaction.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Oxygen, chlorine, or fluorine.
Reducing agents: Hydrogen, carbon monoxide, or lithium aluminium hydride.
Substitution reagents: Halogens or other reactive elements.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of this compound could produce plutonium oxide and aluminium oxide, while reduction might yield lower oxidation states of plutonium and elemental aluminium.
科学研究应用
Chemistry
In chemistry, triplutonium aluminium could be studied for its unique electronic and structural properties. Researchers might investigate its potential as a catalyst for various chemical reactions or its ability to form novel coordination complexes.
Biology and Medicine
While the use of plutonium in biological and medical applications is limited due to its radioactivity, this compound could be explored for its potential in targeted radiotherapy. The compound might be used to deliver radiation directly to cancer cells, minimizing damage to surrounding healthy tissue.
Industry
In industry, this compound could find applications in advanced materials science. Its unique combination of properties might make it suitable for use in high-strength alloys, nuclear reactors, or specialized coatings for aerospace and defense applications.
作用机制
The mechanism of action of triplutonium aluminium would depend on its specific application. In radiotherapy, for example, the compound would exert its effects by emitting radiation that damages the DNA of cancer cells, leading to cell death. The molecular targets and pathways involved would include DNA, cellular repair mechanisms, and apoptotic pathways.
相似化合物的比较
Similar Compounds
Similar compounds to triplutonium aluminium might include other actinide-aluminium alloys, such as uranium aluminium or thorium aluminium. These compounds share some chemical and physical properties with this compound.
Uniqueness
The uniqueness of this compound would lie in its specific combination of plutonium and aluminium properties. Plutonium’s radioactivity and complex electronic structure, combined with aluminium’s lightweight and high-strength characteristics, could result in a compound with novel and valuable properties for various applications.
Conclusion
While this compound is a hypothetical compound, exploring its potential synthesis, reactions, applications, and mechanisms of action provides valuable insights into the fascinating world of actinide-aluminium chemistry. Further research and development could unlock new possibilities for this intriguing compound.
属性
分子式 |
AlPu3 |
|---|---|
分子量 |
759.17415 g/mol |
InChI |
InChI=1S/Al.3Pu |
InChI 键 |
WCXQNGUEXJYQAX-UHFFFAOYSA-N |
规范 SMILES |
[Al].[Pu].[Pu].[Pu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
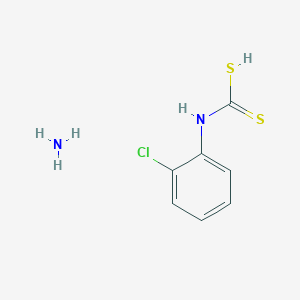
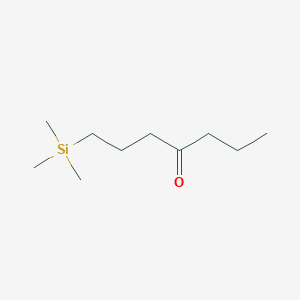

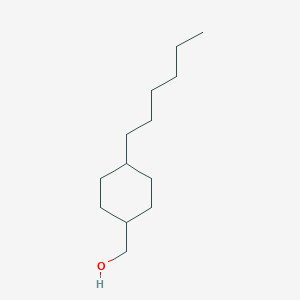
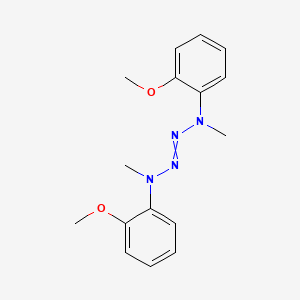
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
